Dihydroaeruginoic acid

Description

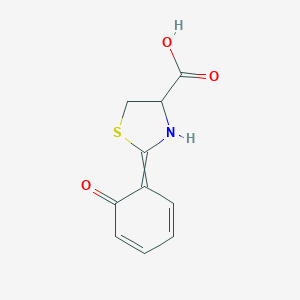

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydroaeruginoic Acid Biosynthesis Pathway in Pseudomonas

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroaeruginoic acid (DHAA) is a pivotal molecule in the physiology of Pseudomonas species, particularly the opportunistic human pathogen Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a virulence factor crucial for iron acquisition in iron-limited environments.[1][2] The biosynthetic pathway of DHAA is a complex, multi-enzymatic process encoded by the pch gene cluster. Understanding this pathway is of significant interest for the development of novel antimicrobial strategies targeting the iron uptake systems of P. aeruginosa. This guide provides a comprehensive overview of the DHAA biosynthesis pathway, its regulation, and the experimental methodologies used to study it.

The this compound Biosynthesis Pathway

The synthesis of DHAA in P. aeruginosa begins with chorismate, a central metabolite in the shikimate pathway, and proceeds through the formation of salicylate (B1505791). The subsequent condensation of salicylate with cysteine yields DHAA. This pathway is primarily orchestrated by enzymes encoded in the pch operons.[3][4]

Synthesis of Salicylate from Chorismate

The initial steps of the pathway involve the conversion of chorismate to salicylate, catalyzed by the enzymes PchA and PchB.[5]

-

PchA (Isochorismate Synthase): This enzyme catalyzes the conversion of chorismate to isochorismate.[6]

-

PchB (Isochorismate-Pyruvate Lyase): PchB then converts isochorismate to salicylate and pyruvate.

Activation of Salicylate and Condensation with Cysteine

The subsequent steps involve the activation of salicylate and its condensation with L-cysteine to form DHAA. This part of the pathway is catalyzed by a multi-enzyme complex involving PchD, PchE, and PchF.

-

PchD (Salicylate Adenylation Enzyme): PchD is a stand-alone adenylation domain that activates salicylate by converting it to salicyl-AMP, at the expense of ATP.[7][8][9] This activation is a prerequisite for its loading onto the non-ribosomal peptide synthetase (NRPS) machinery.

-

PchE (this compound Synthetase): PchE is a non-ribosomal peptide synthetase that possesses adenylation, thiolation (peptidyl carrier protein), and condensation/cyclization domains.[2][3] It activates L-cysteine and catalyzes the condensation of the PchD-activated salicylate with this cysteine residue to form a thiazoline (B8809763) ring, resulting in the synthesis of this compound (DHAA).[1][2]

-

PchF (Pyochelin Synthetase): While PchE is sufficient for DHAA synthesis, the pathway continues with PchF, another NRPS, which incorporates a second cysteine molecule to eventually form pyochelin.[1][2]

-

PchG (Thiazoline Reductase): The PchG protein is an NADPH-dependent reductase that is essential for the formation of pyochelin from the intermediate synthesized by PchF.[4]

The Role of PchC

PchC is a thioesterase encoded within the pchDCBA operon.[3][7] While not absolutely required for DHAA or pyochelin synthesis, PchC is necessary for maximal production of both compounds.[10] It is suggested to have an editing function, removing incorrectly charged substrates from the peptidyl carrier protein domains of PchE and PchF.[10]

Visualization of the DHAA Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound and pyochelin.

Regulation of the DHAA Biosynthesis Pathway

The expression of the pch genes is tightly regulated to ensure an appropriate response to environmental iron availability. This regulation occurs at the transcriptional level and involves both a negative regulator (Fur) and a positive regulator (PchR).

Iron-dependent Repression by Fur

The Ferric Uptake Regulator (Fur) protein is a global regulator of iron homeostasis in many bacteria. In iron-replete conditions, Fur, with Fe²⁺ as a cofactor, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, thereby repressing their transcription. The promoters of the pchDCBA and pchEF operons contain Fur boxes, and their expression is repressed by Fur in the presence of iron.[3][11]

Autoinduction by Pyochelin via PchR

PchR is an AraC-type transcriptional activator that positively regulates the expression of the pch genes.[12] The activity of PchR is dependent on the presence of pyochelin, the end-product of the pathway.[12] Ferri-pyochelin (the iron-bound form) is thought to be the effector molecule that binds to PchR, leading to the activation of pch gene expression.[12] This creates a positive feedback loop, or autoinduction, where the presence of pyochelin stimulates its own synthesis. PchR also negatively regulates its own expression.[13]

Visualization of the Regulatory Pathway

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. Kinetic parameters from progress curves of competing substrates. Application to beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isochorismate synthase (PchA), the first and rate-limiting enzyme in salicylate biosynthesis of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biofilm Formation Mechanisms of Pseudomonas aeruginosa Predicted via Genome-Scale Kinetic Models of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. researchgate.net [researchgate.net]

- 9. Growth kinetics of Pseudomonas aeruginosa RS1 on fluorene and dibenzothiophene, concomitant degradation kinetics and uptake mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 13. scilit.com [scilit.com]

The Central Role of Dihydroaeruginoic Acid in the Biosynthesis of Pyochelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (DHAA) is a pivotal intermediate in the nonribosomal peptide synthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa and other bacteria. As a crucial virulence factor, the pyochelin biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the enzymatic synthesis of DHAA and its subsequent conversion to pyochelin, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug discovery efforts in this area.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen renowned for its metabolic versatility and intrinsic resistance to a broad spectrum of antibiotics. Its ability to thrive in iron-limited environments, such as the human host, is largely attributed to the secretion of low-molecular-weight iron-chelating molecules known as siderophores. Pyochelin, a thiazoline-containing siderophore, plays a significant role in iron acquisition and the overall virulence of P. aeruginosa. The biosynthesis of pyochelin is a complex process orchestrated by a series of enzymes encoded by the pch gene cluster. A key step in this pathway is the formation of this compound (DHAA), a molecule synthesized from salicylate (B1505791) and L-cysteine. Understanding the intricacies of DHAA's role is fundamental to deciphering the entire pyochelin biosynthetic pathway and identifying potential targets for therapeutic intervention.

The Pyochelin Biosynthetic Pathway: A Focus on this compound

The synthesis of pyochelin is a multi-step process that begins with the conversion of chorismate to salicylate, which then serves as a precursor for DHAA. The core of pyochelin assembly is carried out by a nonribosomal peptide synthetase (NRPS) machinery.

Formation of this compound (DHAA)

The formation of DHAA is a critical juncture in the pyochelin pathway, catalyzed by the sequential action of the enzymes PchD and PchE.

-

Activation of Salicylate by PchD: The pathway commences with the activation of salicylate by the salicylate-adenylating enzyme, PchD.[1] This enzyme utilizes ATP to adenylate salicylate, forming a salicyl-AMP intermediate and releasing pyrophosphate. This activation step is essential for the subsequent condensation reaction.[2][3]

-

Synthesis of DHAA by PchE: The activated salicylate is then transferred to the first module of the nonribosomal peptide synthetase, PchE, which is also known as this compound synthetase.[4][5] PchE possesses an adenylation domain that activates L-cysteine and a peptidyl carrier protein (PCP) domain that tethers the activated cysteine. PchE then catalyzes the condensation of the salicyl moiety with the tethered L-cysteine, followed by cyclization to form a thiazoline (B8809763) ring, resulting in the formation of DHAA.[2][5] DHAA can then be released from the enzyme.[5]

Conversion of DHAA to Pyochelin

DHAA serves as the substrate for the next enzyme in the pathway, PchF, which catalyzes the addition of a second cysteine molecule.

-

Elongation by PchF: The nonribosomal peptide synthetase PchF incorporates a second molecule of L-cysteine.[4] PchF adenylates and tethers this second cysteine to its own PCP domain. It then catalyzes the condensation of DHAA (released from PchE) with the second cysteine.

-

Modification and Release: Following the condensation reaction, the second thiazoline ring is formed. The PchG protein, an NADPH-dependent reductase, then reduces one of the thiazoline rings to a thiazolidine (B150603).[6] Finally, a methyltransferase domain within PchF catalyzes the N-methylation of the thiazolidine nitrogen, and the mature pyochelin molecule is released by a thioesterase domain.[7]

Signaling Pathways and Regulation

The biosynthesis of pyochelin, including the formation of DHAA, is tightly regulated in response to iron availability. The expression of the pch genes is controlled by the ferric uptake regulator (Fur) protein.[2][3] Under iron-replete conditions, the Fur-Fe²⁺ complex binds to the promoter regions of the pch operons, repressing their transcription.[2][3] Conversely, under iron-limiting conditions, Fur repression is lifted, allowing for the expression of the pyochelin biosynthetic genes.

References

- 1. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro reconstitution of the Pseudomonas aeruginosa nonribosomal peptide synthesis of pyochelin: characterization of backbone tailoring thiazoline reductase and N-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroaeruginoic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha), a thiazoline-containing secondary metabolite, has garnered significant interest within the scientific community due to its intriguing biological activities and its role in the intricate metabolic networks of producing organisms. This technical guide provides a comprehensive overview of the discovery, natural origins, and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents and bacterial signaling molecules. The document details the key enzymes and genetic operons involved in its synthesis, summarizes its known biological activities with available quantitative data, and outlines the fundamental experimental protocols for its isolation and characterization.

Discovery and Natural Sources

This compound, chemically known as 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, was first identified as a natural product from fluorescent pseudomonads. Its discovery is closely linked to the investigation of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms.

Initial studies identified Dha in the culture supernatants of Pseudomonas aeruginosa, a versatile and opportunistic human pathogen.[1][2][3][4] This bacterium is known to produce a variety of secondary metabolites to thrive in iron-limited environments, including the siderophore pyochelin, for which Dha is a key biosynthetic intermediate.[1][2][3][4]

Further research led to the isolation of (+)-(S)-dihydroaeruginoic acid from the liquid culture of Pseudomonas fluorescens strain PFM2.[5] In this context, Dha was recognized for its potent inhibitory effects against various phytopathogenic fungi and bacteria, highlighting its potential role in biocontrol.[5]

The natural production of this compound is therefore primarily associated with bacteria of the Pseudomonas genus, particularly under iron-limiting growth conditions which induce the expression of the biosynthetic genes responsible for its synthesis.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and potential formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| IUPAC Name | (4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| InChI Key | CECDPVOEINSAQG-ZETCQYMHSA-N | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the pyochelin biosynthetic pathway in Pseudomonas aeruginosa. The synthesis is orchestrated by a series of enzymes encoded by the iron-regulated pch gene cluster. The key steps are as follows:

-

Salicylate (B1505791) Activation: The pathway initiates with the activation of salicylate, a precursor derived from chorismate. The enzyme salicylate adenyltransferase (PchD), encoded by the pchD gene, adenylates the carboxyl group of salicylate.[1][2] This activation is a crucial first step common to both this compound and pyochelin synthesis.[2]

-

Condensation with Cysteine: The activated salicylate is then loaded onto the this compound synthetase (PchE), a non-ribosomal peptide synthetase (NRPS) encoded by the pchE gene.[6][7] PchE facilitates the condensation of salicylate with a molecule of L-cysteine.[6][7]

-

Cyclization and Release: Following condensation, the cysteine residue undergoes cyclization to form the characteristic thiazoline (B8809763) ring of this compound.[6] The PchC protein, which exhibits similarities to thioesterases, is thought to be involved in the release of the final this compound molecule.[1][2][3]

The entire process is tightly regulated by iron levels through the ferric uptake regulator (Fur) protein, ensuring that the production of Dha and pyochelin is induced under iron-depleted conditions.[1][3]

Biological Activity

This compound has been demonstrated to possess antimicrobial properties against a range of microorganisms. The available quantitative data on its biological activity is summarized below. It is important to note that some studies report on the activity of structurally related compounds, which are also included for comparative context.

| Organism | Assay Type | Concentration | Result | Reference |

| Rhizoctonia solani | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Pythium ultimum | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Botrytis cinerea | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Sclerotinia rolfsii | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Colletotrichum gloeosporioides | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Fusarium oxysporum | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Septoria tritici | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Bacillus subtilis | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Erwinia herbicola | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Streptomyces albus | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |

| Colletotrichum orbiculare (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |

| Phytophthora capsici (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |

| Pythium ultimum (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |

Note: "Aerugine" is a structurally related thiazoline derivative, 4-hydroxymethyl-2-(2-hydroxyphenyl)-2-thiazoline.[2]

Beyond its direct antimicrobial effects, this compound, as a precursor to the siderophore pyochelin, plays a crucial role in iron acquisition for Pseudomonas aeruginosa. This function is vital for the bacterium's survival and virulence in iron-restricted host environments.

Experimental Protocols

This section outlines the general methodologies for the isolation and characterization of this compound from bacterial cultures. These are not exhaustive protocols but provide a framework for experimental design.

Cultivation and Extraction

-

Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa or Pseudomonas fluorescens strains are typically grown in an iron-depleted medium, such as DCAA medium, to induce the production of siderophores and their intermediates.[1] Cultures are incubated at an appropriate temperature (e.g., 30-37°C) with agitation until the stationary phase is reached.

-

Extraction: The culture supernatant is acidified (e.g., with HCl to pH 2) and extracted with an organic solvent like ethyl acetate.[1] The organic phase, containing this compound and other metabolites, is then collected and evaporated to dryness.

Purification and Identification

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method.[1] A gradient of solvents, such as methanol-water or acetonitrile-water with an acid modifier (e.g., formic acid or TFA), is used for elution. Fractions are collected and monitored by UV-Vis spectrophotometry.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis of fractions and to monitor the purification process. This compound can be visualized under UV light or by spraying with a ferric chloride solution, which typically yields a colored complex with phenolic compounds.[1]

-

Structure Elucidation:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of the purified compound, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for the definitive structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.

-

Conclusion and Future Perspectives

This compound stands as a significant secondary metabolite with demonstrated antimicrobial activity and a crucial role in the iron uptake machinery of Pseudomonas species. The elucidation of its biosynthetic pathway has provided valuable insights into the complex metabolic capabilities of these bacteria. For drug development professionals, Dha and its analogs represent a promising class of molecules for the development of novel anti-infective agents. Future research should focus on a more extensive evaluation of its antimicrobial spectrum, including determination of MIC values against a broader range of clinically relevant pathogens, and exploring its potential as a lead compound for synthetic optimization. Further investigation into its role in bacterial signaling and host-pathogen interactions will also be critical in fully understanding its biological significance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]

- 6. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

Chemical structure and properties of Dihydroaeruginoic acid

An in-depth exploration of the chemical structure, properties, biosynthesis, and experimental protocols related to Dihydroaeruginoic Acid (Dha), a key microbial metabolite.

Introduction

This compound (Dha) is a thiazoline-containing natural product of significant interest to researchers in microbiology, natural product chemistry, and drug development. Initially identified as an antibiotic produced by Pseudomonas fluorescens, it is now also recognized as a crucial intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1] This dual role as both an antimicrobial agent and a precursor to a key iron-chelating molecule highlights its importance in microbial metabolism and inter-species competition.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the enzymatic pathway of its biosynthesis and provides outlines for its isolation and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals working with or interested in this multifaceted molecule.

Chemical Structure and Properties

This compound is formally known as (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid. Its structure features a hydroxyphenyl group attached to a dihydrothiazole ring, which is further substituted with a carboxylic acid group.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₃S | [2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| SMILES | O=C(O)[C@H]1CSC(C2=CC=CC=C2O)=N1 | |

| InChI Key | CECDPVOEINSAQG-SSDOTTSWSA-N |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive datasets are not widely published, the following information has been inferred from various sources. Researchers should consult the primary literature for detailed spectra.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Specific peak assignments would be found in detailed chemical analysis reports.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxylic acid, and aromatic rings.

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas aeruginosa is a well-studied pathway involving a series of enzymatic reactions encoded by the pch gene cluster. The process begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through the formation of salicylate (B1505791).

The key steps in the biosynthesis are:

-

Salicylate Synthesis: The enzymes PchA and PchB convert chorismate to salicylate.

-

Salicylate Activation: The enzyme PchD, a salicylate adenylase, activates salicylate by converting it to salicyl-AMP.

-

Condensation with Cysteine: this compound synthetase (PchE) catalyzes the condensation of activated salicylate with L-cysteine.

-

Cyclization and Dehydration: The PchE enzyme complex also facilitates the cyclization and subsequent dehydration of the cysteine residue to form the characteristic dihydrothiazole ring of this compound.

The entire process is tightly regulated by iron availability, with the expression of the pch genes being repressed under iron-replete conditions.

Experimental Protocols

This section outlines the general methodologies for the isolation and chemical synthesis of this compound.

Isolation from Bacterial Culture

This compound can be isolated from the culture supernatants of Pseudomonas species, such as P. fluorescens and P. aeruginosa, particularly under iron-limiting conditions which induce its production.

Protocol Outline:

-

Cultivation: Grow the selected Pseudomonas strain in an appropriate iron-deficient medium to stationary phase.

-

Extraction: Acidify the culture supernatant and extract the metabolites with an organic solvent like ethyl acetate.

-

Purification: The crude extract can be purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): A preliminary separation and visualization can be performed on silica (B1680970) gel plates.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for the final purification of this compound.

-

-

Characterization: The purified compound should be characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Chemical Synthesis

A reported chemical synthesis of this compound involves the reaction of salicylonitrile with D-cysteine hydrochloride.

Protocol Outline:

-

Reaction Setup: Incubate salicylonitrile and D-cysteine hydrochloride in a buffered methanol-water solution.

-

Reaction Conditions: The reaction is typically carried out with stirring at a slightly elevated temperature (e.g., 40°C) for several days.

-

Purification: The resulting product can be purified by HPLC.

-

Characterization: The synthetic product should be thoroughly characterized by spectroscopic methods to confirm its structure and stereochemistry.

Biological Activity and Significance

This compound exhibits a range of biological activities, making it a molecule of considerable scientific interest.

-

Antimicrobial Activity: It has been shown to possess both antibacterial and antifungal properties, inhibiting the growth of various plant pathogenic fungi and some bacteria.

-

Siderophore Precursor: In P. aeruginosa, Dha is a key intermediate in the biosynthesis of pyochelin, a siderophore with a high affinity for ferric iron. This pathway is crucial for iron acquisition and virulence of this opportunistic pathogen.

-

Iron Chelation: this compound itself can chelate iron, although with a lower affinity than pyochelin.

The dual functionality of this compound underscores its importance in the ecological success of producing organisms, enabling them to both scavenge essential nutrients and inhibit the growth of competitors. For researchers, it represents a potential lead for the development of novel antimicrobial agents and a tool to study the complex mechanisms of iron homeostasis and virulence in pathogenic bacteria.

Conclusion

This compound is a fascinating microbial metabolite with a rich chemistry and biology. Its role as both an antibiotic and a siderophore precursor makes it a compelling target for further research. This technical guide has provided a foundational overview of its structure, properties, biosynthesis, and experimental methodologies. It is hoped that this information will be a valuable resource for scientists and researchers working to unravel the full potential of this important natural product.

References

Dihydroaeruginoic Acid: A Key Siderophore in Pseudomonas aeruginosa Iron Uptake and a Potential Drug Development Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria such as Pseudomonas aeruginosa, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the low bioavailability of iron, these bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small, high-affinity iron-chelating molecules. This technical guide provides a comprehensive overview of dihydroaeruginoic acid (DHA), a key siderophore in the iron uptake machinery of P. aeruginosa. We delve into the biosynthesis of DHA, the intricate regulatory networks that govern its production, its physicochemical properties in iron binding, and the mechanism of its transport into the bacterial cell. Furthermore, we provide detailed experimental protocols for the study of DHA and explore its potential as a target for novel antimicrobial strategies, including the "Trojan horse" approach for antibiotic delivery.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide range of antibiotics. Its ability to thrive in diverse environments, including the iron-limited milieu of a mammalian host, is a testament to its metabolic versatility and robust virulence mechanisms. A key strategy employed by P. aeruginosa to acquire iron is the secretion of siderophores. While the high-affinity siderophore pyoverdine has been extensively studied, the role of the pyochelin pathway and its intermediates, such as this compound (DHA), is of growing interest. DHA, a precursor to pyochelin, has been shown to function as a siderophore in its own right, contributing to the overall iron homeostasis of the bacterium.[1][2][3] Understanding the intricacies of the DHA-mediated iron uptake system not only sheds light on the fundamental biology of P. aeruginosa but also presents novel avenues for the development of targeted antimicrobial therapies.

Biosynthesis of this compound

This compound is a thiazoline-containing molecule derived from salicylic (B10762653) acid and cysteine.[2][4] Its biosynthesis is intricately linked to that of pyochelin and is encoded by the pch gene cluster. The synthesis of DHA is a multi-step process involving enzymes encoded by the pchDCBA and pchEF operons.[3][5]

The key steps in the biosynthesis of DHA are:

-

Salicylate (B1505791) Synthesis: The pathway begins with the conversion of chorismate to salicylate, a reaction catalyzed by the enzymes PchA and PchB, encoded by the pchBA genes within the pchDCBA operon.[2]

-

Salicylate Activation: Salicylate is then activated by PchD, a salicylate-adenylating enzyme.[2] This activation is a crucial step for the subsequent condensation with cysteine.

-

Condensation and Cyclization: The activated salicylate is condensed with a molecule of L-cysteine, followed by cyclization to form the thiazoline (B8809763) ring of DHA. This reaction is catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE.[3][5] The thioesterase PchC is also implicated in this process.[2]

DHA can then be further processed by PchF to incorporate a second cysteine molecule, leading to the formation of pyochelin.[3][5]

Regulation of this compound Synthesis

The production of DHA is tightly regulated in response to iron availability, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves two key proteins: the Ferric Uptake Regulator (Fur) and the pyochelin biosynthesis transcriptional activator, PchR.[2][6][7]

-

Iron Repression via Fur: In iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the pchDCBA and pchEF operons, thereby blocking their transcription.[2][8][9]

-

Activation by PchR: Under iron-limiting conditions, the repression by Fur is lifted. The transcription of the pch operons is then positively regulated by PchR, an AraC-type transcriptional activator.[7] The activity of PchR is itself induced by the presence of pyochelin (or its ferric complex), creating a positive feedback loop.[3] PchR binds to specific recognition sites, termed "PchR boxes," in the promoter regions of the pch genes.[7]

The interplay between the global iron repressor Fur and the specific activator PchR allows for a fine-tuned regulation of DHA and pyochelin biosynthesis, ensuring an appropriate response to the fluctuating iron concentrations in the environment.

This compound as a Siderophore

Iron Chelation

DHA functions as an effective siderophore by chelating ferric iron (Fe³⁺) with high affinity. The molecule contains key functional groups, including a hydroxyl group, a carboxyl group, and the thiazoline ring, which participate in the coordination of the iron atom.

Quantitative Data

The following table summarizes the available quantitative data related to this compound.

| Parameter | Value | Method | Reference |

| Fe(III) Binding Stoichiometry (DHA:Fe) | 2:1 | X-ray Crystallography | [1] |

| Production in P. aeruginosa PAO1 (iron-limited) | ~3.5 nmol/OD₆₀₀ | HPLC | [2] |

| Stability Constant (log K) for Fe(III)-DHA | Not explicitly reported. | - | - |

Iron Uptake via the Ferric-DHA Complex

Once DHA has chelated iron in the extracellular environment, the resulting ferric-DHA complex is recognized and transported into the bacterial cell. This process is mediated by a specific outer membrane transporter.

The FemA Transporter

Recent studies have identified FemA as the outer membrane transporter responsible for the uptake of the ferric-DHA complex in P. aeruginosa.[1][10] The expression of the femA gene is induced by the presence of DHA and is also regulated by iron levels.[1]

Transport Mechanism

The transport of the ferric-DHA complex across the outer membrane is an active process that requires energy. This energy is transduced from the cytoplasmic membrane to the outer membrane transporter by the TonB-ExbB-ExbD system. Once in the periplasm, the iron is released from the siderophore, likely through a reduction to the ferrous (Fe²⁺) state, and is then transported across the inner membrane into the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantification of DHA in P. aeruginosa culture supernatants. Note: This is a generalized protocol and should be optimized and validated for specific experimental conditions.

Objective: To quantify the concentration of DHA produced by P. aeruginosa.

Materials:

-

P. aeruginosa culture grown under iron-limited conditions.

-

DHA analytical standard.

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (or another suitable modifier).

-

0.22 µm syringe filters.

Procedure:

-

Sample Preparation: a. Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter. c. Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).

-

HPLC Analysis: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: 0.1% formic acid in acetonitrile. c. Gradient:

- 0-5 min: 5% B

- 5-25 min: 5% to 95% B (linear gradient)

- 25-30 min: 95% B

- 30-35 min: 95% to 5% B (linear gradient)

- 35-40 min: 5% B (equilibration) d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: Monitor at the absorbance maximum of DHA (to be determined by UV-Vis scan, typically around 310-320 nm).

-

Quantification: a. Prepare a standard curve using known concentrations of the DHA analytical standard. b. Integrate the peak area corresponding to DHA in the chromatograms of the samples. c. Calculate the concentration of DHA in the samples by interpolating from the standard curve.

Determination of Fe(III)-DHA Stability Constant by UV-Vis Spectrophotometry

This protocol outlines a method for determining the conditional stability constant of the Fe(III)-DHA complex.[11][12][13]

Objective: To determine the affinity of DHA for ferric iron.

Materials:

-

DHA solution of known concentration.

-

Ferric chloride (FeCl₃) solution of known concentration.

-

Buffer solution (e.g., MES, HEPES) at the desired pH.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of DHA and varying concentrations of FeCl₃ in the chosen buffer.

-

Allow the solutions to equilibrate.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm). The formation of the Fe(III)-DHA complex will result in a characteristic absorbance spectrum.

-

Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) as a function of the Fe(III) concentration.

-

Analyze the resulting binding isotherm using appropriate software (e.g., by fitting to a 1:1 or 2:1 binding model) to calculate the stability constant (K).

Iron Uptake Assay using ⁵⁵Fe

This protocol describes a method to measure the uptake of iron mediated by DHA.

Objective: To measure the rate of DHA-dependent iron uptake by P. aeruginosa.

Materials:

-

P. aeruginosa cells grown under iron-limited conditions.

-

⁵⁵FeCl₃ (radiolabeled iron).

-

DHA solution.

-

Wash buffer (e.g., phosphate-buffered saline).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of ⁵⁵Fe-DHA: Prepare the ferric-DHA complex by incubating ⁵⁵FeCl₃ with an excess of DHA.

-

Uptake Assay: a. Resuspend the iron-starved P. aeruginosa cells in a suitable buffer to a defined optical density. b. Initiate the uptake by adding the ⁵⁵Fe-DHA complex to the cell suspension. c. At various time points, take aliquots of the cell suspension and filter them through a 0.45 µm filter to separate the cells from the medium. d. Wash the filters with ice-cold wash buffer to remove non-specifically bound iron.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity associated with the cells using a scintillation counter. c. Determine the rate of iron uptake by plotting the cell-associated radioactivity over time.

This compound in Drug Development

The essentiality of iron for bacterial survival and virulence makes the iron acquisition systems attractive targets for the development of novel antimicrobial agents. The DHA-mediated iron uptake pathway presents several opportunities for therapeutic intervention.

"Trojan Horse" Strategy

The "Trojan horse" strategy involves linking an antibiotic to a molecule that is actively transported into the bacterial cell, such as a siderophore.[14] By conjugating an antibiotic to DHA, it may be possible to hijack the FemA transporter to deliver the drug specifically to P. aeruginosa. This approach has the potential to:

-

Increase the intracellular concentration of the antibiotic.

-

Overcome outer membrane permeability barriers.

-

Enhance the efficacy of the antibiotic against resistant strains.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Biosynthesis and regulation of this compound.

Caption: Workflow of DHA-mediated iron uptake in P. aeruginosa.

Conclusion

This compound is a vital component of the iron acquisition machinery of Pseudomonas aeruginosa. Its biosynthesis and transport are tightly regulated in response to iron availability, highlighting its importance for the bacterium's survival and pathogenesis. A thorough understanding of the DHA-mediated iron uptake system, from the molecular genetics of its synthesis to the structural biology of its transport, is crucial. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this fascinating system. Moreover, the potential to exploit the DHA uptake pathway for the targeted delivery of antibiotics represents a promising strategy in the ongoing battle against multidrug-resistant P. aeruginosa. Future research focused on the precise quantification of DHA-iron binding, the elucidation of the FemA transporter's structure-function relationship, and the design of effective DHA-antibiotic conjugates will be instrumental in translating this fundamental knowledge into novel therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prodoric-frontend [prodoric.de]

- 9. Pseudomonas aeruginosa fur Overlaps with a Gene Encoding a Novel Outer Membrane Lipoprotein, OmlA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docenti.unina.it [docenti.unina.it]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Dihydroaeruginoic Acid: A Technical Guide on its Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by various species of Pseudomonas. Initially identified as an antibiotic with activity against phytopathogenic fungi and bacteria, its primary role in Pseudomonas aeruginosa is understood to be a key intermediate in the biosynthesis of the siderophore pyochelin. This technical guide provides a comprehensive overview of the current knowledge surrounding the antibacterial properties of DHAA. It details its biosynthetic pathway, the genetic regulation of its production, and presents generalized experimental protocols for the assessment of its antimicrobial efficacy. While quantitative data on its activity against a broad spectrum of human pathogens is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.

Introduction

This compound (2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid), or DHAA, is a non-ribosomally synthesized peptide-like molecule. It was first isolated from Pseudomonas fluorescens and identified as an antibiotic with inhibitory effects on Septoria tritici and other plant pathogens[1]. In the context of the opportunistic human pathogen Pseudomonas aeruginosa, DHAA is a well-characterized precursor to the siderophore pyochelin, a virulence factor involved in iron acquisition[2][3]. The dual identity of DHAA as both an antibiotic and a siderophore precursor makes it a compelling subject for antimicrobial research. This document aims to consolidate the existing knowledge on DHAA, with a focus on its antibacterial properties, to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

Quantitative Antibacterial Data

A thorough review of the scientific literature reveals a notable scarcity of quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against a wide array of clinically relevant bacterial pathogens. The primary characterization of its antibiotic activity was reported against phytopathogenic fungi and bacteria[1].

Table 1: Summary of Reported Antibacterial and Antifungal Activity of this compound

| Target Organism | Type | Activity Reported | Quantitative Data (MIC/MBC) | Reference |

| Septoria tritici | Fungus (Phytopathogen) | Inhibitory | Not specified in available abstracts | [1] |

| Various Phytopathogenic Bacteria | Bacteria (Phytopathogen) | Inhibitory | Not specified in available abstracts | [1] |

Note: Access to the full-text of the original isolation paper would be required to confirm if specific quantitative data was reported.

The lack of extensive, publicly available data underscores a significant research gap and an opportunity for further investigation into the antibacterial spectrum of DHAA.

Biosynthesis and Regulation of this compound

The biosynthesis of DHAA in Pseudomonas aeruginosa is a multi-step enzymatic process intricately linked to the production of pyochelin. The pathway is primarily encoded by the pch gene cluster.

The key steps are as follows:

-

Salicylate (B1505791) Synthesis: The pathway begins with chorismate, which is converted to salicylate by the enzymes PchA and PchB.

-

Salicylate Activation: Salicylate is then adenylated by PchD, an enzyme with homology to 2,3-dihydroxybenzoate-AMP ligase[2].

-

Condensation with Cysteine: The activated salicylate is condensed with a molecule of L-cysteine. This crucial step is catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE, which contains adenylation, thiolation, and condensation domains[3].

-

Cyclization and Release: Following condensation, the cysteine residue undergoes cyclization to form the characteristic thiazoline (B8809763) ring of DHAA. The thioesterase PchC may be involved in the release of the final DHAA molecule[2].

This biosynthetic pathway is tightly regulated, primarily in response to iron availability.

-

Iron Repression: Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to "Fur boxes" in the promoter region of the pch operon, repressing transcription and thus halting the production of DHAA and pyochelin[2].

-

Positive Regulation: The AraC-type transcriptional regulator, PchR, positively regulates the expression of the pch genes. Interestingly, PchR requires pyochelin (the end product) as an effector for its activity, creating a positive feedback loop[3].

Visualizations

Caption: Biosynthetic pathway of this compound (DHAA) and Pyochelin.

Caption: Genetic regulation of this compound (DHAA) biosynthesis.

Experimental Protocols

While specific protocols for testing the antibacterial activity of DHAA are not extensively detailed in the literature, the following are generalized, yet detailed, methodologies based on standard practices for natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (DHAA) stock solution (e.g., in DMSO or other suitable solvent)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., gentamicin, ciprofloxacin)

-

Negative control (sterile broth)

-

Solvent control (broth with the same concentration of solvent used for DHAA stock)

-

Incubator (35-37°C)

-

Microplate reader (optional, for OD measurements)

-

Resazurin (B115843) or other viability indicator (optional)

Procedure:

-

Preparation of Microtiter Plate: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution of DHAA: Add 100 µL of the DHAA stock solution to the first well of a row. Mix well by pipetting up and down. Transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the desired number of wells, discarding 100 µL from the last well. This will create a gradient of DHAA concentrations.

-

Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used).

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well will be approximately 110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of DHAA at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm with a microplate reader. The addition of a viability dye like resazurin can also aid in determining the endpoint.

Caption: Workflow for MIC determination using broth microdilution.

Agar (B569324) Well Diffusion Assay

This method is a qualitative or semi-quantitative test to screen for the antimicrobial activity of a substance.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

This compound (DHAA) solution of known concentration

-

Positive control antibiotic solution

-

Negative control (solvent)

-

Incubator (35-37°C)

-

Calipers or ruler

Procedure:

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Well Creation: Allow the plate to dry for a few minutes. Use a sterile cork borer (e.g., 6-8 mm diameter) to punch uniform wells into the agar.

-

Application of Test Substance: Carefully pipette a fixed volume (e.g., 50-100 µL) of the DHAA solution into a well. Pipette the same volume of the positive control and negative control solutions into separate wells on the same plate.

-

Pre-diffusion (optional): Let the plates sit at room temperature for 1-2 hours to allow the substance to diffuse into the agar before bacterial growth begins.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth has been inhibited) in millimeters (mm).

Potential Mechanisms of Action (Hypothetical)

The precise antibacterial mechanism of this compound is not well-elucidated. However, based on its structure and its role in Pseudomonas, several potential mechanisms can be hypothesized for further investigation:

-

Iron Sequestration: As a siderophore precursor, DHAA possesses iron-chelating capabilities. It is plausible that it could inhibit the growth of other bacteria in the vicinity by sequestering essential iron, thereby limiting its availability for crucial enzymatic processes.

-

Enzyme Inhibition: The thiazoline ring is a common feature in many bioactive natural products. It is possible that DHAA could act as an inhibitor of essential bacterial enzymes, for instance, those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Membrane Disruption: The amphipathic nature of such molecules could potentially lead to interactions with and disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

-

Quorum Sensing Interference: While no direct evidence exists, many bacterial secondary metabolites interfere with cell-to-cell communication (quorum sensing). Investigating the effect of DHAA on quorum sensing-regulated virulence factor production in pathogens like Staphylococcus aureus or P. aeruginosa could be a fruitful area of research.

Conclusion and Future Directions

This compound presents a compelling, yet underexplored, profile as an antibacterial agent. While its role as a precursor to the siderophore pyochelin in P. aeruginosa is well-established, its broader antibacterial potential remains largely untapped. The historical identification of DHAA as an antibiotic against phytopathogens suggests that it possesses inherent antimicrobial activity that warrants further, more detailed investigation[1].

The critical next steps for the research community should include:

-

Systematic Screening: A comprehensive evaluation of the MIC and MBC of purified DHAA against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of its specific antibacterial mechanism, moving beyond its role in iron acquisition to explore potential enzymatic targets or other cellular processes it may disrupt.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of DHAA analogs to identify the key structural motifs responsible for its antibacterial activity, which could lead to the development of more potent derivatives.

-

In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential of DHAA in animal models of infection and evaluation of its toxicological profile.

This technical guide provides the foundational knowledge and methodological framework to stimulate and guide such future research, which could unlock the full therapeutic potential of this compound.

References

- 1. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Regulation of Dihydroaeruginoic Acid (DHAA) Production

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaeruginoic acid (DHAA) is a crucial biosynthetic intermediate in the production of the siderophore pyochelin in Pseudomonas aeruginosa. The synthesis of DHAA is a tightly regulated process, primarily controlled by iron availability and a dedicated transcriptional activator. This regulation ensures that the bacterium can efficiently chelate iron from its environment, a process critical for its survival and virulence. This document provides an in-depth overview of the genetic and molecular mechanisms governing DHAA production, details common experimental protocols for its study, and presents key quantitative data.

The DHAA Biosynthetic Pathway

DHAA is synthesized from chorismate via the intermediate salicylate (B1505791). This pathway involves enzymes encoded by the pch gene clusters. The key steps are:

-

Salicylate Synthesis : The enzymes PchA and PchB, encoded by the pchBA genes, catalyze the conversion of chorismate to salicylate.[1][2]

-

Salicylate Activation : The PchD protein, a homolog of adenylate-forming enzymes, activates salicylate. This is believed to be the first common step for both DHAA and pyochelin synthesis.[1][2][3]

-

DHAA Synthesis : The enzyme this compound synthetase, encoded by the pchE gene, catalyzes the condensation of activated salicylate with a molecule of cysteine to form DHAA.[4][5]

The PchC protein is a putative thioesterase that may be involved in the release of products formed from the activated salicylate.[1][3]

Caption: Enzymatic conversion of chorismate to this compound (DHAA).

Genetic Organization

The genes required for DHAA biosynthesis are primarily organized into two key operons in Pseudomonas aeruginosa:

-

The pchDCBA Operon : This operon encodes the enzymes for salicylate synthesis (pchBA) and its initial activation (pchD), along with a putative thioesterase (pchC).[1][2][3] The genes are contiguous and transcribed as a single polycistronic mRNA of approximately 4.4 kb.[1][3]

-

The pchEF Operon : These two cotranscribed genes encode the peptide synthetases responsible for converting salicylate into DHAA (pchE) and subsequently converting DHAA into pyochelin (pchF).[4][5] These genes are co-regulated with the pchDCBA operon.[4][5]

Transcriptional Regulation of DHAA Production

The expression of the pch operons, and thus the production of DHAA, is controlled by a sophisticated regulatory network that responds primarily to iron concentration and the presence of the pathway's end product, pyochelin.

Iron-Dependent Repression via Fur

Under iron-replete conditions, the synthesis of pyochelin and its intermediates, including DHAA, is repressed. This repression is mediated by the Ferric Uptake Regulator (Fur) protein.[1][3]

-

Mechanism : In the presence of ferrous iron (Fe²⁺), Fur binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of target genes.

-

Target : The promoter region of the pchD gene contains two overlapping Fur boxes.[1][3] Fur binding to these sites physically blocks transcription of the pchDCBA operon, thereby halting the production of salicylate and its subsequent conversion to DHAA. The pchEF operon is also repressed by the Fur-iron complex.[4][5]

Positive Regulation by PchR

The primary activator for the pyochelin biosynthesis pathway is PchR, a transcriptional activator belonging to the AraC family.[1]

-

Mechanism : PchR is essential for the transcription of both the pchDCBA and pchEF operons.[4][5] Its expression is, in turn, regulated by iron levels, as its promoter also contains a Fur box.[1]

Autoinduction by Pyochelin

The pyochelin pathway exhibits a positive feedback loop where the final product, pyochelin, induces the expression of the biosynthetic genes.

-

Mechanism : Extracellular pyochelin (or its iron-bound form, ferric-pyochelin) acts as an inducer for the pchDCBA and pchEF operons.[4][5] This induction is strictly dependent on the presence of the PchR regulator, suggesting that pyochelin may function as a co-inducer for PchR, enhancing its ability to activate transcription.[4][5] This autoinduction ensures a rapid and robust response to iron-limiting conditions once a basal level of pyochelin has been produced.

Caption: Transcriptional control of the pch operons governing DHAA synthesis.

Quantitative Data Summary

Genetic mutations in the pch pathway have a direct and measurable impact on the production of DHAA and related metabolites. The following table summarizes the phenotype of a pchD insertion mutant in P. aeruginosa PAO1, demonstrating the critical role of PchD in the pathway.

| Strain / Condition | Salicylate Production | This compound (DHAA) Production | Pyochelin Production |

| Wild-Type PAO1 | + | + | + |

| pchD insertion mutant | +++ (accumulated) | - (abolished) | - (abolished) |

| pchD mutant + plasmid (pchD) | + | + (restored) | + (restored) |

| Data adapted from findings where inactivation of the chromosomal pchD gene abolished Dha and pyochelin production, implying PchD-mediated activation of salicylate is a common first step.[1][2] |

Key Experimental Protocols

Investigating the genetic regulation of DHAA involves a combination of genetic manipulation, gene expression analysis, and analytical chemistry.

Construction of Gene Inactivation Mutants

This protocol is used to determine gene function by observing the phenotype of a null mutant.

-

Objective : To inactivate a target gene (e.g., pchD) on the chromosome.

-

Methodology :

-

Vector Construction : A suicide vector that cannot replicate in P. aeruginosa is used. A fragment of the target gene is cloned into this vector. An antibiotic resistance cassette (e.g., ΩSm/Sp) is inserted into the middle of the cloned gene fragment to disrupt its reading frame.[1][2]

-

Bacterial Conjugation : The engineered plasmid is transferred from a donor E. coli strain to the recipient P. aeruginosa strain via biparental or triparental mating.

-

Homologous Recombination : Select for P. aeruginosa cells that have incorporated the resistance cassette into their chromosome via a double-crossover event. This replaces the wild-type gene with the inactivated, antibiotic-resistant version.

-

Verification : Confirm the correct insertion and gene knockout using PCR and Southern blotting.

-

Gene Expression Analysis using Reporter Fusions

This protocol quantifies the transcriptional activity of a promoter of interest under various conditions.

-

Objective : To measure the promoter activity of pchD or pchE.

-

Methodology :

-

Fusion Plasmid Construction : The promoter region of the target gene (e.g., the region upstream of pchE) is amplified by PCR and cloned into a promoterless reporter vector. The vector contains a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.[4]

-

Transformation : The resulting plasmid (e.g., pME-pchE'-'lacZ) is introduced into the desired P. aeruginosa strains (e.g., wild-type, pchR mutant, fur mutant).

-

Culture and Induction : The bacterial strains are grown under specific conditions (e.g., iron-rich vs. iron-depleted media, with or without the addition of exogenous pyochelin).

-

β-Galactosidase Assay : Cell samples are collected, lysed, and the activity of the β-galactosidase enzyme is measured spectrophotometrically using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). The activity level is proportional to the transcriptional activity of the cloned promoter.

-

Detection and Quantification of DHAA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying small molecules like DHAA from complex biological samples.

-

Objective : To quantify DHAA in bacterial culture supernatants.

-

Methodology :

-

Sample Preparation : P. aeruginosa is grown in an appropriate iron-limited medium. The culture is centrifuged to pellet the cells, and the supernatant is collected and filter-sterilized.

-

Chromatographic Separation : An aliquot of the supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate metabolites based on their hydrophobicity. A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to elute the compounds.

-

Mass Spectrometry Detection : The eluent from the LC column is directed into a tandem mass spectrometer.

-

Ionization : Molecules are ionized, typically using electrospray ionization (ESI).

-

MS1 Scan : The first mass analyzer selects for the parent ion mass of DHAA.

-

Fragmentation : The selected parent ions are fragmented in a collision cell.

-

MS2 Scan : The second mass analyzer detects the characteristic fragment ions of DHAA.

-

-

Quantification : The amount of DHAA is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified DHAA. An internal standard can be used to correct for variations in sample preparation and instrument response.

-

Caption: A generalized workflow for analyzing the function of a biosynthetic gene.

Implications for Drug Development

The biosynthesis of siderophores like pyochelin is a key virulence factor for P. aeruginosa, as iron acquisition is essential for establishing an infection. The enzymes in the DHAA and pyochelin pathway, such as PchD and PchE, represent potential targets for novel antimicrobial agents. Inhibiting this pathway would starve the bacterium of iron, reducing its ability to proliferate and cause disease. A thorough understanding of the genetic regulation of this pathway is therefore critical for identifying points of intervention and developing targeted therapeutics that disrupt bacterial iron metabolism.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

The Role of Dihydroaeruginoic Acid in Microbial Warfare: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by various fluorescent pseudomonads, most notably Pseudomonas aeruginosa. While it is primarily recognized as a key intermediate in the biosynthesis of the siderophore pyochelin, DHAA itself possesses intrinsic antimicrobial properties, positioning it as a significant factor in the competitive dynamics of microbial communities. This technical guide provides an in-depth exploration of DHAA's function in microbial competition, its biosynthetic pathway, and detailed methodologies for its study. The information presented herein is intended to support research and development efforts aimed at understanding and potentially exploiting this microbial weapon.

Introduction to this compound (DHAA)

DHAA is a metabolic product derived from the condensation of salicylate (B1505791) and cysteine.[1] In Pseudomonas aeruginosa, it serves as a crucial precursor to pyochelin, a siderophore involved in iron acquisition.[1] However, studies have revealed that DHAA is not merely a biosynthetic intermediate but also an active antimicrobial agent, exhibiting both antibacterial and antifungal activities.[2][3] Its production is tightly regulated by iron availability, a common limiting factor in many environments, highlighting its role in the struggle for resources among microorganisms.

Biosynthesis and Regulatory Pathway of DHAA

The biosynthesis of DHAA in Pseudomonas aeruginosa is a well-characterized pathway encoded by the pch gene cluster. The process is initiated from chorismate and involves several key enzymatic steps.

The regulation of DHAA and pyochelin biosynthesis is intricately linked to iron homeostasis. Under iron-limiting conditions, the ferric uptake regulator (Fur) protein is inactive, leading to the derepression of the pchR gene. PchR, an AraC-type transcriptional activator, then positively regulates the expression of the pchDCBA and pchEF operons, leading to the synthesis of DHAA and its subsequent conversion to pyochelin. The end-product, pyochelin, can also act as an effector molecule, inducing the expression of these operons in a positive feedback loop.[4]

Function of DHAA in Microbial Competition

DHAA contributes to the competitive fitness of producing organisms through its direct antimicrobial activity. While its primary role in P. aeruginosa is often considered in the context of iron sequestration via pyochelin, the inhibitory effects of DHAA itself on competing microbes should not be overlooked.

Antimicrobial Spectrum

Quantitative data on the minimum inhibitory concentration (MIC) of purified DHAA against a wide range of bacteria are limited in the current literature. However, disc diffusion assays have demonstrated its activity against several fungal and bacterial species.

Table 1: Antimicrobial Activity of this compound (Disc Diffusion Assay)

| Target Microorganism | Type | Concentration per Disc | Inhibition Observed | Reference |

| Rhizoctonia solani | Fungus | 200 µg | Yes | [3] |

| Pythium ultimum | Oomycete | 200 µg | Yes | [3] |

| Botrytis cinerea | Fungus | 200 µg | Yes | [3] |

| Sclerotium rolfsii | Fungus | 200 µg | Yes | [3] |

| Colletotrichum gloeosporioides | Fungus | 200 µg | Yes | [3] |

| Fusarium oxysporum | Fungus | 200 µg | Yes | [3] |

| Septoria tritici | Fungus | 200 µg | Yes | [2][3] |

| Bacillus subtilis | Bacterium | 200 µg | Yes | [3] |

| Erwinia herbicola | Bacterium | 200 µg | Yes | [3] |

| Streptomyces albus | Bacterium | 200 µg | Yes | [3] |

Note: The original study by Carmi et al. (1994) did not specify the diameter of the inhibition zones.

Effects on Biofilm Formation

The direct impact of purified DHAA on the biofilm formation of competing bacteria, such as Staphylococcus aureus, has not been extensively quantified in published research. However, given its antimicrobial properties, it is plausible that DHAA could interfere with biofilm development by inhibiting the growth of biofilm-forming organisms or by other, as yet uncharacterized, mechanisms. Further research in this area is warranted.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the function of DHAA in microbial competition.

Purification of this compound

Methodology:

-

Culture: Grow a high-density culture of a DHAA-producing strain of Pseudomonas in an iron-deficient medium to induce the pch operons.

-

Harvesting: Centrifuge the culture to pellet the bacterial cells. The supernatant, containing secreted DHAA, is collected.

-

Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent like ethyl acetate (B1210297) to partition DHAA into the organic phase.

-

Concentration: Concentrate the organic extract using a rotary evaporator.

-

Chromatography: Purify the crude extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically suitable for this purpose. A gradient of acetonitrile (B52724) in water with a mild acid (e.g., formic acid) is a common mobile phase system.

-

Fraction Collection: Collect fractions corresponding to the elution peak of DHAA, monitored by UV absorbance (around 310 nm).

-

Verification: Confirm the identity and purity of the collected fractions using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing

a) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of DHAA that inhibits the visible growth of a target microorganism.

Materials:

-

Purified DHAA

-

Target microorganism (e.g., Staphylococcus aureus)

-

96-well microtiter plates

-